molecular formula C11H7ClF2N2O2 B1412436 Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate CAS No. 1823183-36-3

Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate

Cat. No.: B1412436
CAS No.: 1823183-36-3
M. Wt: 272.63 g/mol
InChI Key: LZYDMUFKHNRQLY-UHFFFAOYSA-N
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Description

“Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate” is a chemical compound with a complex structure. It has a molecular formula of C11H7ClF2N2O2 and an average mass of 272.635 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C11H7ClF2N2O2 . It has an average mass of 272.635 Da . Further analysis would require more specific data.

Scientific Research Applications

  • Synthesis and Reactions of Quinoxaline Derivatives :

    • Chlorination of ethyl(quinoxalin-2(1H)one)-3-carboxylate led to the production of ethyl (2-chloroquinoxaline)-3-carboxylate, which was further used in various chemical reactions to synthesize different derivatives including pyrazolylquinoxaline and oxadiazoloquinoxaline derivatives. These compounds have potential applications in organic synthesis and drug development (Moustafa, 2000).
  • Chemical Structure and NMR Study :

    • A study on ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halogenated derivatives, which are closely related to Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate, provided insights into their chemical structures through NMR spectroscopy. This research aids in understanding the molecular structure and properties of these compounds (Podányi et al., 1996).
  • Synthesis under Microwave-Assistance :

    • Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a microwave-assisted method, which is efficient and yields a high product percentage. This method demonstrates the potential for efficient synthesis of related quinoxaline derivatives (Song Bao-an, 2012).
  • Antimicrobial Activity of Novel Compounds :

    • Ethyl-3-mercaptoquinoxaline-2-carboxylate was used to synthesize novel furothienoquinoxalines, pyranothienoquinoxalines, and other heterocyclic systems fused with thieno[2,3-b]quinoxalines. These compounds displayed antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Moustafa & Elossaily, 2002).
  • Quinoline-3-carboxylates as Antibacterial Agents :

    • Ethyl-2-chloroquinoline-3-carboxylates were synthesized and tested for their antibacterial activity against Bacillus subtilis and Vibrio cholera. These compounds showed moderate antibacterial activity, indicating their potential in antibacterial drug development (Krishnakumar et al., 2012).
  • Anticancer Activity of Heterocycles :

    • Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was utilized to synthesize new heterocycles, some of which exhibited potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Future Directions

Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, “Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate”, being a quinoxaline derivative, holds potential for future research and development in these areas.

Properties

IUPAC Name

ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O2/c1-2-18-11(17)9-10(12)15-7-4-5(13)3-6(14)8(7)16-9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYDMUFKHNRQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2F)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
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Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate

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